molecular formula C15H13NO3 B288078 4,5-dimethoxy-10H-acridin-9-one

4,5-dimethoxy-10H-acridin-9-one

Cat. No.: B288078
M. Wt: 255.27 g/mol
InChI Key: QNEPMYKKHVVCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dimethoxy-10H-acridin-9-one is a synthetic acridone derivative of significant interest in medicinal chemistry and drug discovery research. Acridone-based compounds are extensively investigated for their diverse biological activities, primarily due to their ability to interact with DNA and various enzymatic targets. The planar tricyclic structure of the acridone core allows it to function as a DNA intercalator, a property that is crucial for studying potential antiproliferative agents and their mechanisms of action . Research on methoxy-substituted acridones, in particular, explores the structure-activity relationships that influence DNA-binding affinity, which is a key determinant of cytotoxicity in anticancer studies . Beyond oncology research, acridone analogues are also explored for potential applications against other conditions, including as inhibitors of kinases and for antimicrobial purposes, highlighting their versatility as a scaffold in chemical biology . This compound is provided for use in non-clinical laboratory research. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4,5-dimethoxy-10H-acridin-9-one

InChI

InChI=1S/C15H13NO3/c1-18-11-7-3-5-9-13(11)16-14-10(15(9)17)6-4-8-12(14)19-2/h3-8H,1-2H3,(H,16,17)

InChI Key

QNEPMYKKHVVCPT-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3OC

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3OC

Origin of Product

United States

Overview of the Acridin 9 10h One Scaffold in Medicinal Chemistry

The Acridin-9(10H)-one scaffold is a prominent pharmacophore in medicinal chemistry, valued for its wide range of applications. nih.govrsc.org This tricyclic structure is characterized by a carbonyl group at the 9th position and a nitrogen atom at the 10th position. Acridone (B373769) and its derivatives are typically planar, crystalline, and stable compounds that often exhibit strong fluorescence. rsc.org

The versatility of the acridone nucleus allows for a variety of chemical modifications, leading to a diverse array of derivatives with distinct biological activities. These activities include anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. The ability of acridone-based compounds to interact with DNA, often through intercalation, has been a significant driver of their investigation as potential therapeutics, particularly in oncology. nih.gov The structural features of acridone derivatives, such as their planarity and the potential for introducing various side chains, are crucial for their interaction with biological targets. nih.gov

Significance of Acridone Alkaloids in Natural Product Research

Acridone (B373769) alkaloids are naturally occurring compounds derived from the acridone structure. wikipedia.org They are predominantly found in plants of the Rutaceae family, where they are present in the bark, wood, leaves, and roots. wikipedia.orgnih.gov These natural products have demonstrated a broad spectrum of biological activities, making them a significant focus of natural product research. florajournal.com

The diverse pharmacological properties of acridone alkaloids have established them as important lead compounds in the quest for new drugs. florajournal.com Some of the notable biological activities exhibited by these compounds include:

Anticancer and Cytotoxic Activity: Many acridone alkaloids have shown potent activity against various cancer cell lines. nih.govresearchgate.net For example, acronycine, a pyranoacridone alkaloid, has demonstrated a broad spectrum of in vivo antineoplastic activity. acs.org

Antimicrobial and Antiparasitic Properties: Researchers have identified acridone alkaloids with activity against bacteria, fungi, and parasites. nih.govnih.gov For instance, certain acridone alkaloids have shown larvicidal activity against Anopheles gambiae and have been effective against the malaria pathogen Plasmodium falciparum. nih.govwikipedia.org

Enzyme Inhibition: Acridone alkaloids have also been found to be inhibitors of various enzymes, which contributes to their therapeutic potential. nih.gov

The study of acridone alkaloids continues to be a fruitful area of research, with ongoing efforts to isolate new compounds and to synthesize novel analogs with improved therapeutic properties. nih.govnih.gov

Historical Context of Acridone Research in Pharmaceutical Sciences

De Novo Synthesis Approaches for the Acridin-9(10H)-one Nucleus

The construction of the tricyclic acridin-9-one scaffold is a critical first step, with several methods available for its synthesis.

One of the most common and historically significant methods for synthesizing the acridin-9-one nucleus is the Jourdan-Ullmann reaction followed by cyclization. nih.govnih.gov This two-step process is a cornerstone in the synthesis of N-arylanthranilic acids and their subsequent conversion to acridones.

The first step is the Ullmann condensation , a copper-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org In the context of acridone synthesis, this typically involves the reaction of an anthranilic acid derivative with an aryl halide to form an N-phenylanthranilic acid intermediate. nih.gov Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper, in polar solvents like nitrobenzene (B124822) or N-methylpyrrolidone. wikipedia.org

The second step is the cyclization of the N-phenylanthranilic acid intermediate. This is generally achieved through treatment with strong acids, such as sulfuric acid or polyphosphoric acid, which promotes intramolecular electrophilic aromatic substitution to form the tricyclic acridin-9-one system. nih.gov

Table 1: General Scheme for Jourdan-Ullmann Acridin-9-one Synthesis
StepReactionTypical Reagents & ConditionsProduct
1. Ullmann CondensationAnthranilic Acid + Aryl HalideCopper catalyst (e.g., CuI), Base (e.g., K₂CO₃), High TemperatureN-Phenylanthranilic Acid
2. CyclizationIntramolecular Ring ClosureStrong acid (e.g., H₂SO₄, PPA), HeatAcridin-9(10H)-one

Beyond the classic Ullmann pathway, several other strategies have been developed to construct the acridin-9-one nucleus. nih.gov These alternatives can offer different substrate scopes or milder reaction conditions.

Reaction with Benzynes : An approach reported by Larock and coworkers involves the nucleophilic coupling of an anthranilate with benzyne, which is generated in situ from a precursor like trimethylsilylphenyl triflate and a fluoride (B91410) source. nih.gov

Oxidative Cyclizations : Certain methods rely on forming the final ring through an oxidation step. One such strategy is an iodine-promoted oxidative cyclization. nih.govresearchgate.net Another alternative is the oxidative cyclization of o-arylamino benzophenone (B1666685) precursors. nih.govresearchgate.net

Ortho-Lithiation–Cyclization Sequence : A two-step method has been described for producing 9-phenylacridines, which involves the addition of ortho-lithiated anilines to benzoyl chloride, forming a triarylcarbinol intermediate. researchgate.net This intermediate is then cyclized under acidic conditions to yield the acridine core. researchgate.net

Three-Component Reactions : A modern approach involves a Ce(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters. nih.govmdpi.com This is followed by a microwave-assisted thermal cyclization to yield 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones, which can subsequently be aromatized to the corresponding fully unsaturated acridin-9-ones. nih.govmdpi.com

Functionalization and Derivatization Strategies at Key Positions

Once the acridin-9-one nucleus is formed, further derivatization can be carried out to produce a wide range of analogues.

The nitrogen atom at the 10-position of the acridin-9-one scaffold is amenable to substitution, most commonly alkylation. This modification can significantly alter the compound's physical and chemical properties. The synthesis of 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one, an N-methylated analogue, has been reported. nih.govresearchgate.net Similarly, various N-substituted 2-methoxy-9-acridone derivatives have been prepared for use as bioimaging probes. researchgate.net The typical procedure involves reacting the parent acridone with an appropriate alkylating agent (e.g., an alkyl halide) in the presence of a base.

The methoxy (B1213986) groups are defining features of 4,5-dimethoxy-10H-acridin-9-one and its analogues. Syntheses can be designed to incorporate these groups from the start, as seen in the synthesis of 1,4-dimethoxy-9(10H)-acridinone derivatives. nih.gov

A key derivatization strategy involves the modification of existing methoxy groups. Specifically, the methyl ether groups at positions 4 and 5 can be cleaved to yield the corresponding dihydroxyacridine derivatives. bme.hu This demethylation can be achieved with almost quantitative efficiency and is often performed after a substituent has been introduced at the 9-position to enhance the stability of the acridine ring system. bme.hu

The carbonyl group at the 9-position of the acridin-9-one is relatively unreactive. Therefore, a common strategy to enable functionalization at this position is to first convert the acridone into a more reactive acridine derivative. This creates versatile precursors for a host of subsequent reactions. bme.huresearchgate.net

The transformation of this compound into 9-halo-4,5-dimethoxyacridines is a crucial initial step. researchgate.net For instance, reaction with phosphorus oxychloride (POCl₃) yields 9-chloro-4,5-dimethoxyacridine. mdpi.com These 9-haloacridines are valuable intermediates. bme.huresearchgate.net They serve as electrophilic partners in various cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 9-position. bme.hu

Table 2: Derivatization of 4,5-Dimethoxyacridone via 9-Substituted Precursors
Precursor SynthesisReagentPrecursor FormedSubsequent Reactions
Halogenation at C-9POCl₃9-Chloro-4,5-dimethoxyacridineSuzuki-Miyaura, Kharasch, and other C-C cross-coupling reactions. bme.huresearchgate.netresearchgate.net Nucleophilic substitution.
POBr₃ (or similar)9-Bromo-4,5-dimethoxyacridine
Alkoxylation at C-9Sodium Methoxide (from 9-chloro precursor)9-Methoxy-4,5-dimethoxyacridineNucleophilic displacement by amines. mdpi.com

These 9-substituted-4,5-dimethoxyacridine precursors, including halo, fluoro, triflate, and lithiated derivatives, form the basis of a synthetic platform for creating multifunctional acridine-based molecules. bme.hu The 9-phenoxyacridines are also noted as being particularly stable and useful precursors for synthesizing 9-acridinamines. nih.gov This versatility allows for the systematic modification of the acridine core to explore structure-activity relationships in various applications.

Formation of Conjugates and Hybrid Molecules (e.g., Acridone-1,2,4-triazine Conjugates)

The conjugation of the acridone scaffold with other heterocyclic systems, such as 1,2,4-triazines, has been explored to develop novel molecular entities. These hybrid molecules are synthesized to combine the chemical properties of both parent structures.

One notable approach involves the reaction of acridone derivatives with 1,2,4-triazine (B1199460) precursors. For instance, the synthesis of acridone-1,2,4-triazine conjugates has been achieved through the reaction of 1-hydroxy-3-methoxy-10-methylacridone (B79369) with various 1,2,4-triazine derivatives. This reaction typically results in the formation of a new carbon-carbon bond, linking the two heterocyclic systems. The process can lead to both dihydro-1,2,4-triazin-5-yl derivatives and their aromatized 1,2,4-triazin-5-yl counterparts.

The reaction conditions and the specific triazine starting material influence the final product and its yield. For example, the reaction of 1-hydroxy-3-methoxy-10-methylacridone with a 1,2,4-triazine derivative can yield products such as 1-hydroxy-3-methoxy-10-methyl-2-(6-phenyl-3-(pyridin-2-yl)-2,5-dihydro-1,2,4-triazin-5-yl)acridin-9(10H)-one with a high yield of 96%. Subsequent aromatization can lead to the corresponding 1,2,4-triazin-5-yl derivative in an 80% yield. bme.hu

The following table summarizes the yields of selected acridone-1,2,4-triazine conjugates:

Compound NameYield (%)
1-hydroxy-3-methoxy-10-methyl-2-(6-phenyl-3-(pyridin-2-yl)-2,5-dihydro-1,2,4-triazin-5-yl)acridin-9(10H)-one96
1-hydroxy-3-methoxy-10-methyl-2-(6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-yl)acridin-9(10H)-one80
1-hydroxy-3-methoxy-10-methyl-2-(3-(methylthio)-2,5-dihydro-1,2,4-triazin-5-yl)acridin-9(10H)-one85

Optimization of Synthetic Pathways and Reaction Conditions

Microwave-assisted synthesis has been shown to significantly accelerate cycloaddition reactions in the synthesis of acridone derivatives, reducing reaction times from hours to minutes. researchgate.net This method not only speeds up the process but can also lead to higher yields and cleaner reactions.

A systematic approach to optimization involves the use of Design of Experiments (DoE), where reaction parameters such as temperature, reagent concentration, and reaction time are methodically varied to identify the optimal conditions for a desired outcome. For example, in the sulfonation of acridone, a factorial experimental design was used to evaluate the influence of temperature and reagent excess on the degree of sulfonation. mdpi.com

The Ullmann condensation is a classical method for synthesizing the N-phenylanthranilic acid precursor to acridones. This reaction involves the condensation of an o-halobenzoic acid with a substituted aniline (B41778) in the presence of a copper catalyst. Subsequent cyclization of the N-phenylanthranilic acid using a strong acid yields the acridone core. nih.gov Optimization of this process can involve screening different catalysts, bases, and solvents to improve the yield and purity of the product.

The following table provides examples of reaction conditions that have been optimized for the synthesis of acridone analogues:

Reaction StepTraditional ConditionsOptimized Conditions
Cycloaddition for Isoxazoline Derivatives6-24 hours of agitation20-25 minutes under microwave irradiation researchgate.net
Synthesis of 4,9-diaminoacridinesMulti-step, low overall yieldFewer reaction steps, greener methods, doubled overall yield nih.govrsc.org
N-Alkylation of 9(10H)-acridone-4-carboxylic acidStandard heating for 8-10 hoursNot specified, but yields of 68-73% were achieved with n-bromobutane or n-bromopropane at room temperature. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton of the acridone core, and the methoxy group protons. Due to the molecule's symmetry, the two halves of the acridone ring system are chemically equivalent, simplifying the spectrum. The methoxy groups (-OCH₃) at positions 4 and 5 would appear as a sharp singlet, integrating to six protons, typically in the range of δ 4.1 ppm. The aromatic protons would present as a set of coupled multiplets. For comparison, the closely related compound 9-fluoro-4,5-dimethoxyacridine shows aromatic signals including a doublet at δ 7.09 ppm and triplets and doublets between δ 7.61-7.76 ppm. bme.hu The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, characteristic of acridone systems.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be characterized by a signal for the carbonyl carbon (C=O) of the acridone ring, typically found significantly downfield. The two methoxy carbons would appear as a single signal around δ 56 ppm. The aromatic carbons would resonate in the typical region of δ 107-155 ppm. For the analogous 9-fluoro-4,5-dimethoxyacridine, signals are observed at δ 56.31 (-OCH₃), and in the aromatic region between δ 107.23 and 155.15 ppm. bme.hu The carbonyl carbon in the target molecule would be a key differentiator, expected to appear near δ 175-180 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusAssignmentPredicted Chemical Shift (δ, ppm)Notes
¹H-OCH₃ (4, 5)~4.1 (s, 6H)Based on similar acridine derivatives. bme.hu
Aromatic-H~7.0-8.0 (m, 6H)Complex multiplet patterns expected.
N-H (10)>10 (br s, 1H)Characteristic downfield shift for acridone N-H.
¹³C-OCH₃ (4, 5)~56.3Based on 9-fluoro-4,5-dimethoxyacridine. bme.hu
Aromatic-C~107-155Multiple signals expected for unique carbons.
C=O (9)~177Predicted value for an acridone carbonyl.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₁₅H₁₃NO₃, corresponding to a monoisotopic mass of approximately 255.0895 g/mol .

In high-resolution mass spectrometry (HRMS), the measured mass would be expected to align with this calculated value to within a few parts per million, confirming the molecular formula. Under electron ionization (EI) conditions, the mass spectrum would show a prominent molecular ion peak (M⁺˙) at m/z 255. A characteristic fragmentation pattern for acridones involves the sequential loss of substituents. For this compound, a primary fragmentation pathway would likely be the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable ion at m/z 240. Subsequent loss of a carbon monoxide (CO) molecule from the acridone core is another common fragmentation, which would lead to an ion at m/z 212.

Table 2: Predicted Mass Spectrometry Data for this compound
m/zAssignmentNotes
255[M]⁺˙Molecular Ion Peak
240[M - CH₃]⁺Loss of a methyl radical from a methoxy group.
212[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and photophysical behavior of this compound. The acridone scaffold is a well-known fluorophore, possessing an extended π-conjugated system that gives rise to strong absorption and emission properties.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is expected to display multiple absorption bands in the ultraviolet and visible regions, corresponding to π→π* electronic transitions within the aromatic system. Compared to the parent 9(10H)-acridinone, the presence of two electron-donating methoxy groups at the 4 and 5 positions is expected to cause a bathochromic (red) shift of the absorption maxima. The spectrum would likely show a strong absorption band in the 350-450 nm range, which is characteristic of the acridine ring's π-electron system.

Fluorescence Spectroscopy: Acridone derivatives are known for their high fluorescence quantum yields. Upon excitation at one of its absorption maxima, this compound is expected to exhibit strong fluorescence emission. The emission spectrum is typically a mirror image of the lowest energy absorption band and shows a significant Stokes shift (the difference in wavelength between the absorption and emission maxima). The exact emission wavelength and quantum yield are solvent-dependent but are expected to be in the blue-green region of the visible spectrum, making such compounds useful as fluorescent probes.

Table 3: Predicted Photophysical Properties for this compound
ParameterExpected RangeNotes
Absorption Maxima (λabs)350 - 450 nmCorresponds to π→π* transitions of the acridone core.
Emission Maxima (λem)450 - 550 nmDependent on solvent polarity.
Stokes ShiftLargeCharacteristic of rigid, planar fluorophores.
Fluorescence Quantum Yield (ΦF)HighAcridone derivatives are typically strong emitters.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. The IR spectrum of this compound would display several key absorption bands that confirm its structure.

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretching vibration of the ketone group, expected in the region of 1620-1640 cm⁻¹. The N-H group of the acridone ring will show a stretching vibration, typically around 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1500-1600 cm⁻¹ region. Finally, the two methoxy groups will be identified by their characteristic C-O stretching vibrations, which typically appear as strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The IR spectrum for 9-fluoro-4,5-dimethoxyacridine, for example, shows strong bands at 1626, 1594, and 1533 cm⁻¹, consistent with the acridine core, along with C-O stretches at 1272 and 1081 cm⁻¹. bme.hu

Table 4: Characteristic IR Absorption Bands for this compound
Vibrational ModeExpected Frequency (cm⁻¹)Intensity
N-H Stretch3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (Ketone)1620 - 1640Strong
Aromatic C=C Stretch1500 - 1600Medium-Strong
Asymmetric C-O Stretch (Ether)1200 - 1300Strong
Symmetric C-O Stretch (Ether)1000 - 1100Strong

Computational and Theoretical Investigations of 4,5 Dimethoxy 10h Acridin 9 One and Analogues

Quantum Chemical Computations for Electronic Structure and Reactivity Predictions

Quantum chemical computations are employed to elucidate the electronic properties and reactivity of acridinone (B8587238) derivatives. Methods like Density Functional Theory (DFT) are particularly useful for analyzing the distribution of electrons within a molecule, which governs its chemical behavior. researchgate.net

Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net For the parent compound, 9(10H)-acridone, high-level electronic structure methods have been used to investigate its photophysical properties, revealing how its environment (e.g., solvent polarity) can influence its electronic states and decay pathways. researchgate.net

These computational approaches can predict the most likely sites for electrophilic and nucleophilic attack, offering a theoretical basis for understanding reaction mechanisms and potential metabolic transformations. nih.gov By analyzing the molecular electrostatic potential and charge distribution, researchers can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting non-covalent interactions with biological targets. researchgate.net

Table 1: Key Parameters from Quantum Chemical Computations

Parameter Significance
HOMO Energy Indicates electron-donating ability; related to reactivity with electrophiles.
LUMO Energy Indicates electron-accepting ability; related to reactivity with nucleophiles.
HOMO-LUMO Gap Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Mulliken Charges Describes the partial atomic charges, identifying potential sites for electrostatic interactions. researchgate.net

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for intermolecular interactions. |

This table is illustrative and based on general principles of quantum chemical analysis.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as an acridinone derivative, and a biological target, typically a protein or nucleic acid. gardp.orgrowansci.com Docking predicts the preferred orientation and conformation of the ligand when it binds to the target's active site, calculating a "docking score" or binding affinity to estimate the strength of the interaction. gardp.org MD simulations then model the behavior of the ligand-target complex over time, providing a more dynamic view of the interaction and assessing the stability of the predicted binding pose. nih.govgardp.org

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for antiviral drug development. researchgate.net Molecular docking is used to screen libraries of compounds for their potential to inhibit this enzyme. In these simulations, compounds are computationally "fitted" into the active site of the Mpro. researchgate.net

The binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction between the ligand and the protein. researchgate.netnih.gov A lower binding energy value indicates a stronger and more stable interaction. nih.gov For acridinone analogues and other potential inhibitors, docking studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the Mpro active site. mdpi.com Following docking, MD simulations can be run to confirm the stability of the ligand-protein complex, ensuring the interactions are maintained over a period of nanoseconds. mdpi.com

Table 2: Example of Docking Results for SARS-CoV-2 Mpro Inhibitors

Compound Type Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Illustrative)
Acridinone Analogue SARS-CoV-2 Mpro -7.0 to -9.0 Cys145, His41, Met165
Natural Product Derivative SARS-CoV-2 Mpro -6.5 to -8.5 Thr25, Leu141, Glu166

Note: The binding affinity values and residues are illustrative examples based on typical docking studies of SARS-CoV-2 Mpro inhibitors. mdpi.com

Acridine (B1665455) derivatives are well-known for their ability to act as DNA intercalating agents. nih.gov The flat, planar structure of the acridine ring allows it to insert itself between adjacent base pairs of the DNA double helix. nih.gov This mode of binding is primarily stabilized by van der Waals forces between the acridine ring and the DNA bases, often supplemented by ionic interactions with the phosphate (B84403) backbone. nih.gov

Computational modeling is essential for understanding the specifics of these interactions. Molecular mechanics and MD simulations are used to study the structure of acridine-DNA complexes. nih.govtbzmed.ac.ir These simulations can model the conformational changes that occur in DNA upon intercalation, such as the unwinding of the helix to create space for the drug. benjamin-bouvier.fr Free energy calculations can be performed to analyze the entire binding process, from initial association in the DNA groove to full intercalation, identifying the most energetically favorable pathway. benjamin-bouvier.fr Such studies help explain the physical basis for binding preferences and general rules like the "neighbor-exclusion principle," which posits that intercalators typically bind only at every other potential site. nih.gov

Structure-Based Computational Drug Design Principles

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the known three-dimensional structure of a biological target. gardp.orgrowansci.com This strategy has become a cornerstone of modern medicinal chemistry, enabled by advances in structural biology (like X-ray crystallography) and computational power. nih.govrowansci.comnih.gov

The SBDD process typically involves the following steps:

Target Identification and Structure Determination : A biological target, such as an enzyme or receptor, is identified, and its 3D structure is determined experimentally or through homology modeling.

Binding Site Analysis : The active site or other potential binding pockets on the target are identified and characterized. gardp.org

Virtual Screening or de novo Design : Large libraries of compounds are computationally screened (virtual screening) to identify potential "hits" that can fit into the binding site. gardp.orgrowansci.com Alternatively, novel molecules can be designed from scratch or by piecing together molecular fragments to perfectly complement the binding site (de novo design). gardp.org

Docking and Scoring : The potential hits are "docked" into the binding site, and their binding affinity is estimated using scoring functions. gardp.org

Lead Optimization : The most promising hits are selected as leads. Computational methods are then used to guide the chemical modification of these leads to improve their potency, selectivity, and pharmacokinetic properties. This is an iterative process where computational predictions inform chemical synthesis, and experimental results provide feedback for further design cycles. gardp.org

For acridinone-based compounds, SBDD principles can be applied to design derivatives with enhanced affinity for a specific target, such as a particular enzyme or a DNA quadruplex structure. acs.orgnih.gov By understanding the key interactions through docking and MD simulations, chemists can strategically add or modify functional groups on the acridinone scaffold to optimize its binding characteristics. mdpi.com

Investigation of Biological Activities: in Vitro and Cellular Studies

Anticancer and Cytotoxicity Research

Despite a broad search for studies on the anticancer and cytotoxic properties of 4,5-dimethoxy-10H-acridin-9-one, no specific research detailing its effects on cancer cell lines, its ability to induce apoptosis, or its role in modulating multidrug resistance mechanisms could be identified in the public domain. Research in this area tends to focus on the broader class of acridone (B373769) derivatives, with various substitutions on the acridine (B1665455) core. While some acridone compounds have shown significant anticancer activity, this cannot be directly attributed to the specific compound this compound without dedicated studies.

Antiproliferative Activity against Various Cancer Cell Lines

No specific data from in vitro studies detailing the antiproliferative activity of this compound against various cancer cell lines were found. Consequently, a data table of its efficacy, as measured by parameters such as IC50 values, could not be generated.

Apoptosis Induction in Cancer Cells

There is a lack of available scientific literature investigating the capacity of this compound to induce apoptosis in cancer cells. Therefore, no detailed findings on its pro-apoptotic mechanisms can be presented.

Modulation of Multidrug Resistance Mechanisms

The role of this compound in the modulation of multidrug resistance (MDR) in cancer cells has not been specifically elucidated in published research. Studies on other acridone derivatives have explored their potential to inhibit MDR-associated proteins like P-glycoprotein, but this cannot be extrapolated to the compound .

Antiviral Activity Research

Similar to the anticancer research, a thorough review of scientific databases and literature did not yield specific studies on the antiviral activity of this compound against either DNA or RNA viruses. The antiviral properties of the broader acridone class of compounds have been a subject of research, with some derivatives showing promise against a range of viruses. However, these findings are not specific to the 4,5-dimethoxy substituted variant.

Efficacy against DNA Viruses (e.g., Herpes Simplex Virus, Adenovirus)

No published research was identified that specifically investigates the efficacy of this compound against DNA viruses such as Herpes Simplex Virus or Adenovirus.

Efficacy against RNA Viruses (e.g., SARS-CoV-2, Dengue Virus, Junin Virus, Hepatitis C Virus)

There is no available data on the in vitro or cellular efficacy of this compound against RNA viruses, including SARS-CoV-2, Dengue virus, Junin virus, or Hepatitis C virus.

Mechanisms of Viral Inhibition

The acridone scaffold is a component of various compounds investigated for antiviral properties against a range of DNA and RNA viruses. researchgate.net The mechanisms of viral inhibition by acridone derivatives are diverse and appear to depend on the specific viral target. For certain human herpes viruses, the antiviral action of some synthetic acridones occurs after the viral DNA synthesis stage. nih.gov One prototype inhibitor, 5-chloro-1,3-dihydroxy acridone, is understood to function by blocking the maturation of viral DNA, which involves cleavage and packaging, leading to an abnormal accumulation of viral capsids. nih.gov

Other studies on different acridine-based compounds, such as the antimalarial drug pyronaridine, have shown potential mechanisms applicable to other viruses. For instance, pyronaridine's antiviral effect against SARS-CoV-2 is likely based on the inhibition of viral replication through the selective inhibition of the virus's papain-like protease (PLpro) in vitro. nih.gov These findings demonstrate that the acridone and acridine frameworks can interfere with viral replication through various mechanisms, though the precise pathway for this compound has not been elucidated.

Antiparasitic Activity Research

The planar heterocyclic structure of acridines and acridinones allows them to interact with various biomolecular targets, making them a subject of interest in antiparasitic drug discovery. researchgate.net Derivatives of this class have been explored for activity against several protozoan parasites.

Efficacy against Plasmodium falciparum (Malaria)

There has been a renewed interest in acridines and their related congeners, the acridinones, for their antimalarial activity, particularly due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.govopenmedicinalchemistryjournal.com The acridinone (B8587238) chemical family differs from most current antimalarials, offering a potential alternative scaffold for new drug development. nih.gov

Research into synthetic acridinones has identified compounds with significant in vitro antiplasmodial activity. nih.gov For example, haloalkoxyacridinones have demonstrated extremely potent effects. nih.gov Based on structural similarities to other antimalarial agents, it is proposed that some of these acridones exert their effect by inhibiting the Plasmodium cytochrome bc(1) complex, a critical component of the mitochondrial electron transport chain. epa.gov While numerous acridinone derivatives have been synthesized and tested, demonstrating a wide range of potencies, specific efficacy data for this compound is not detailed in the available literature. researchgate.netnih.gov

Table 1: Examples of In Vitro Antimalarial Activity of Representative Acridine/Acridinone Derivatives

Compound/Derivative Class P. falciparum Strain(s) IC50 Value Source(s)
8-{[2-(dimethylamino)ethyl] amino}acridine-9(8aH)-thione CQ-sensitive & resistant 0.4-27 µg/mL nih.gov
3,6-diamino-9-Anilinoacridine derivatives K1 (CQ-resistant) Low nanomolar range nih.gov

This table presents data for structurally related compounds to illustrate the general potency of the acridine/acridinone class and does not represent data for this compound.

Efficacy against Trypanosoma cruzi (Chagas Disease)

Acridine derivatives have been screened for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. A study focused on newly prepared acridinone derivatives, specifically those with hydroxy- and methoxy-substitutions at the 1 and 4 positions, investigated their trypanocidal activity. nih.gov This research correlated the compound's nucleus substitutions with its ability to bind to DNA and its efficacy against T. cruzi strains. nih.gov While this indicates that dimethoxy-substituted acridinones have been evaluated, specific data for the 4,5-dimethoxy isomer remains unreported in the searched literature. The most active compounds in a broader screening of acridine derivatives were identified as 9-thioacridanones. mdpi.com

Efficacy against Leishmania donovani (Leishmaniasis)

The antileishmanial properties of acridine-based compounds have been a subject of significant research. Studies on certain acridinones against Leishmania donovani, the causative agent of visceral leishmaniasis, have revealed that their mechanism of action can involve the inhibition of DNA synthesis. nih.gov These compounds were shown to inhibit the incorporation of [3H]thymidine and induce ultrastructural changes in the parasite's DNA and mitochondria. nih.govresearchgate.net

Research specifically on 4,5-di-substituted acridines has shown promising, amastigote-specific antileishmanial activities. nih.gov Interestingly, the mechanism for these compounds may be nonclassical, potentially involving the inhibition of the parasite's internalization within host macrophages rather than direct intercalation with DNA. nih.gov This suggests that substitutions at the 4 and 5 positions of the acridine ring are favorable for antileishmanial activity.

Table 2: In Vitro Activity of Acridine Compounds Against L. donovani

Compound Type Parasite Stage Concentration/Effect Source(s)
Two synthetic acridinones Promastigotes Growth inhibition at 100 µg/mL nih.gov

This table describes the activity of general acridine compounds, as specific data for this compound was not available.

Efficacy against Trypanosoma brucei rhodesiense

Human African trypanosomiasis, or sleeping sickness, is caused by parasites of the Trypanosoma brucei species. A variety of newly synthesized acridine derivatives have been screened for their in vitro antitrypanosomal activity against Trypanosoma brucei rhodesiense. These studies have shown a dose-dependent effect on the bloodstream forms of the parasite. While these screenings confirm that the acridine scaffold is active against this parasite, specific efficacy results for this compound are not available in the reviewed literature.

Antimicrobial Activity Research

The acridine chromophore has a long history in the search for antimicrobial agents, with many of its derivatives being synthesized and tested for antibacterial effects. researchgate.netoup.com The planar nature of the acridone molecule is thought to allow it to intercalate between DNA bases, disrupting its structure and function, which contributes to its chemotherapeutic properties. researchgate.net

Synthesized acridone derivatives have been screened for activity against various bacterial and fungal strains. researchgate.net For example, certain multifunctional acridone derivatives have shown activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, the Gram-positive bacterium Staphylococcus aureus, and fungi like Aspergillus niger. researchgate.net Although the broader class of acridones shows antimicrobial potential, a detailed investigation into the specific antimicrobial spectrum and efficacy of this compound has not been reported in the available scientific literature.

Antibacterial Efficacy

The antibacterial potential of the acridine nucleus is well-documented, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria. oup.com For instance, the naturally occurring acridone alkaloid 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one has demonstrated antibacterial properties. medchemexpress.com Studies on related structures suggest that the presence and position of alkoxy groups on the acridine ring can influence antibacterial potency. oup.com While specific data for this compound against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli is not extensively detailed in the reviewed literature, the general activity of dimethoxy-substituted acridines provides a basis for its potential efficacy.

Table 1: Antibacterial Activity of Related Acridone Derivatives

Compound Target Bacteria Activity/MIC
1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one Not specified Reported antibacterial activity

Note: This table is illustrative of the general class of compounds and does not represent data for this compound.

Antifungal Efficacy

Acridine and acridone derivatives have been identified as a promising class of antifungal agents. nih.gov Research has shown that certain synthetic acridones can inhibit the growth of various fungal species, including Candida and dermatophytes. One study synthesized a series of 17 acridones, with one novel compound (M14) showing significant growth-inhibitory and fungicidal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 31.25 µg/ml. nih.gov This compound also demonstrated the ability to prevent and reduce biofilm formation by C. albicans. nih.gov Although specific studies on the antifungal efficacy of this compound are not available, the established antifungal potential of the acridone scaffold suggests it may be a worthwhile candidate for investigation. nih.govnih.gov

Antitubercular Activity

The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds, including acridine alkaloids. Naturally occurring acridine alkaloids from certain medicinal plants have shown activity against Mycobacterium tuberculosis. fortunejournals.com A study on synthetic acridine alkaloids investigated the antitubercular activity of 9-Hydroxy-4-methoxy acridine, a compound structurally related to this compound. fortunejournals.com While this provides a rationale for exploring the antitubercular potential of methoxy-substituted acridines, specific efficacy data for this compound against M. tuberculosis has not been reported in the available literature.

Other Biological Activities

Beyond antimicrobial applications, the acridone structure is a scaffold for developing agents with other therapeutic properties.

Antipsoriatic Potential (Keratinocyte Hyperproliferation Inhibition)

Psoriasis is characterized by the hyperproliferation of keratinocytes. A study investigating acridone derivatives as potential antipsoriatic agents synthesized a series of N-unsubstituted 10H-acridin-9-ones and evaluated their ability to inhibit the growth of the human keratinocyte cell line HaCaT. In this study, a 1,3-dihydroxy-substituted acridone was found to be the most potent compound, with an IC50 value comparable to the established antipsoriatic agent anthralin. This research highlights the potential of the acridone scaffold in developing treatments for hyperproliferative skin disorders, although the specific effect of a 4,5-dimethoxy substitution pattern remains to be determined.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acridine derivatives are well-established inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease. nih.gov The planar acridine structure allows for interaction with the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Numerous synthetic acridine analogues have been developed and tested for their inhibitory activity. nih.gov While the general class of acridines is known for this activity, specific IC50 values and the selectivity profile for this compound against AChE and BChE are not specified in the reviewed scientific literature.

Immunomodulatory Effects (e.g., Regulatory T Cell Function via FoxP3)

The transcription factor FoxP3 is crucial for the function of regulatory T cells (Tregs), which play a key role in immune homeostasis. A high-throughput screening of a drug repurposing library identified certain 9-amino-acridines as downregulators of FoxP3. nih.gov In a follow-up investigation of acridine analogs, two acridinone compounds, 2-hydroxy-1,3-dimethoxy-10-methyl-9,10-dihydroacridin-9-one and arborinine (B190305) (1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one), were tested. nih.gov However, these specific acridinones did not significantly affect FoxP3 regulation, with IC50 values greater than 100 µM. nih.gov This suggests that the structural requirements for FoxP3 modulation are specific and that not all acridone derivatives possess this activity. The effect of this compound on FoxP3 and Treg function has not been reported.

Table 2: Summary of Investigated Biological Activities of the Acridone Scaffold

Biological Activity General Finding for Acridone/Acridine Derivatives Specific Data for this compound
Antibacterial Efficacy Methoxy-substituted acridones show antibacterial potential. Not available.
Antifungal Efficacy The acridone scaffold is a promising basis for antifungal agents. Not available.
Antitubercular Activity Related methoxy-acridine structures have been investigated. Not available.
Antipsoriatic Potential Dihydroxy-substituted acridones inhibit keratinocyte growth. Not available.
Cholinesterase Inhibition The acridine class is known for potent cholinesterase inhibition. Not available.

| Immunomodulatory Effects | Some acridinones tested showed no significant effect on FoxP3. | Not available. |

Molecular Mechanisms of Action at the Cellular and Biochemical Level

DNA Intercalation and Binding Mechanisms

The quintessential molecular action of acridine-based compounds is their insertion between the base pairs of the DNA double helix, a process known as intercalation nih.govmdpi.com. The planar aromatic structure of the acridone (B373769) core is critical for this interaction, allowing it to stack between adjacent base pairs through van der Waals forces and π-π stacking interactions nih.gov. This binding mode distorts the helical structure of DNA, leading to unwinding of the helix, an increase in its length, and alterations in the major and minor grooves.

Table 1: DNA Binding Properties of Acridine (B1665455) Derivatives

Compound ClassBinding ModeReported Binding Constants (Kb)Reference
3-(Acridin-9-yl)methyl-2-iminothiazolidin-4-onesIntercalation0.79×105 – 2.85×105 M−1 ias.ac.in
Acridine/Acridone-Carborane ConjugatesIntercalationStrong interaction with ct-DNA observed nih.gov
1,4-Dimethoxy-9(10H)-acridinone derivativesIntercalationDemonstrated capability of intercalation into DNA nih.gov

Interference with Nucleic Acid Synthesis

The physical obstruction of DNA via intercalation and the functional inhibition of topoisomerases collectively lead to a profound interference with nucleic acid synthesis embopress.org. Both DNA replication and transcription are severely hampered:

Replication: The distortion of the DNA template prevents the processive movement of DNA polymerases along the strand. Furthermore, the unresolved topological stress and accumulation of strand breaks caused by topoisomerase poisoning lead to replication fork collapse and the termination of DNA synthesis embopress.org.

Transcription: The binding of acridones to DNA can prevent the binding of RNA polymerase or hinder its progression along the DNA template, thereby inhibiting the synthesis of RNA molecules mdpi.com.

This disruption of nucleic acid synthesis is a central element of the cytotoxic mechanism of acridone-based compounds.

Interaction with Other Cellular Targets (e.g., Protein Kinase C, FoxP3)

Protein Kinase C (PKC): Certain aminoacridines have been shown to be potent inhibitors of Protein Kinase C, a key enzyme in signal transduction pathways that regulate cell growth, differentiation, and apoptosis nih.gov. The mechanism of inhibition appears to be complex, affecting both the catalytic and regulatory domains of the enzyme. Inhibition of PKC could represent an alternative or complementary pathway through which acridones exert their cellular effects nih.gov.

Forkhead Box P3 (FoxP3): The transcription factor FoxP3 is a master regulator of regulatory T cell (Treg) function. A screening study of a library of acridine and acridinone (B8587238) compounds for their ability to downregulate FoxP3 found that while some 9-amino-acridines were effective, the tested acridinones, including the structurally related 2-hydroxy-1,3-dimethoxy-10-methyl-9,10-dihydroacridin-9-one, did not significantly affect FoxP3 regulation nih.gov. This suggests that the acridin-9-one core of 4,5-dimethoxy-10H-acridin-9-one may not be an effective modulator of FoxP3, though direct experimental verification is required.

Cell Cycle Perturbation Analysis

The extensive DNA damage induced by acridone derivatives triggers cellular DNA damage response (DDR) pathways, leading to the activation of cell cycle checkpoints mdpi.com. These checkpoints halt cell cycle progression to allow time for DNA repair; if the damage is too severe, the cell is directed towards apoptosis.

Numerous studies on acridone and imidazoacridinone derivatives have demonstrated a potent ability to induce cell cycle arrest, most commonly in the G2 or S phases nih.govmdpi.comnih.gov.

G2 Arrest: Accumulation of cells in the G2 phase is a common response to DNA double-strand breaks, preventing entry into mitosis with damaged chromosomes nih.govnih.gov.

S-Phase Arrest: Inhibition of DNA replication forks due to intercalation and topoisomerase poisoning can lead to arrest in the S phase nih.gov.

The specific phase of arrest can depend on the compound's structure, its concentration, and the cell type. For example, the acridone-carborane conjugate 30 was found to arrest the HeLa cell cycle in the S phase nih.gov, while various imidazoacridinones induced a G2 block in L1210 leukemia cells nih.gov.

Table 3: Effects of Acridine Derivatives on the Cell Cycle

Compound/ClassCell LineObserved EffectReference
Imidazoacridinones (C-1263, C-1310, C-1311)L1210 (Leukemia)Preferential and complete arrest in G2 phase nih.gov
Acridone derivative 6hCancer cellsArrests cancer cell cycles at low concentrations mdpi.com
Amsacrine (mAMSA)U-937 (Promonocytic leukemia)Accumulation of cells at the G2 phase nih.gov
Acridine-Carborane Conjugate 30HeLa (Cervical cancer)Arrest of the cell cycle in the S phase nih.gov

Natural Occurrence and Biosynthesis of Acridin 9 10h One Alkaloids

Distribution in Plant Families

Acridone (B373769) alkaloids are characteristic secondary metabolites of the Rutaceae family, commonly known as the rue or citrus family. wikipedia.orgnih.govproquest.com Their presence is a significant chemotaxonomic marker for this family of flowering plants. These compounds have been isolated from various parts of the plants, including the bark, wood, leaves, and roots, with a particular abundance often found in the roots and in cell suspension cultures. wikipedia.orgnih.gov

The distribution of acridone alkaloids spans across numerous genera within the Rutaceae family. For instance, species of the genus Citrus are known to produce these alkaloids. nih.govnrfhh.com Other genera in which acridone alkaloids have been identified include Ruta, Glycosmis, Zanthoxylum, and Swinglea. wikipedia.orgnih.govnih.govnih.gov The investigation of Zanthoxylum simullans has led to the isolation of several acridone alkaloids from its root bark. nih.gov Similarly, studies on Swinglea glutinosa have yielded various acridone alkaloids. nih.gov

The following table provides examples of plant species from the Rutaceae family that are known sources of acridone alkaloids.

GenusSpeciesPlant Part(s)
RutaRuta graveolensRoots, Cell Cultures
CitrusCitrus grandisBark
ZanthoxylumZanthoxylum simullansRoot Bark
GlycosmisGlycosmis pentaphyllaStem and Root Bark
SwingleaSwinglea glutinosaNot specified

Isolation and Identification of Novel Acridone Alkaloids from Natural Sources

The process of isolating and identifying novel acridone alkaloids from natural sources is a meticulous procedure that involves extraction, separation, and structural elucidation. The initial step typically involves the extraction of the plant material with a suitable solvent, such as methanol. nih.gov This is often followed by a series of chromatographic techniques to separate the complex mixture of compounds present in the crude extract.

Column chromatography using silica (B1680970) gel is a common method for the initial fractionation of the extract. nih.gov Further purification of the isolated fractions can be achieved through semi-preparative High-Performance Liquid Chromatography (HPLC). nih.gov These chromatographic methods separate the compounds based on their physicochemical properties, allowing for the isolation of individual alkaloids.

Once a pure compound is isolated, its chemical structure is determined using various spectroscopic techniques. These methods include one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov By comparing the obtained spectral data with those of known compounds reported in the literature, the structure of the isolated alkaloid can be identified. nih.gov Through these methods, a number of novel acridone alkaloids have been isolated and characterized from various plant species. For example, research on Glycosmis pentaphylla has led to the isolation of previously undescribed alkaloids. nih.gov

Biosynthetic Pathways and Enzymology

The biosynthesis of acridone alkaloids is a complex process involving several key enzymatic steps. The pathway begins with anthranilate, an aromatic amino acid derived from the shikimate pathway. nih.gov

A pivotal enzyme in this pathway is anthranilate N-methyltransferase (ANMT) . This enzyme catalyzes the methylation of anthranilate to form N-methylanthranilate, a crucial step that channels the precursor from primary metabolism into the secondary metabolic pathway of acridone alkaloid synthesis. uzh.chuzh.ch The expression of ANMT has been observed in various organs of Ruta graveolens, particularly in the flower and root, which correlates with the accumulation of acridone alkaloids. uzh.chuzh.ch

Following the formation of N-methylanthranilate, it is activated by coenzyme A (CoA) to form N-methylanthraniloyl-CoA. proquest.comnih.gov The subsequent and key condensation step is catalyzed by acridone synthase (ACS) , a type III polyketide synthase. proquest.comnih.govwikipedia.org This enzyme facilitates the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA. nih.govwikipedia.org This reaction results in the formation of the characteristic tricyclic acridone scaffold, specifically 1,3-dihydroxy-N-methylacridone, along with the release of four molecules of CoA and three molecules of carbon dioxide. wikipedia.org

The enzymes involved in the acridone alkaloid biosynthetic pathway have been cloned and characterized from several plant species, including Ruta graveolens. proquest.comnih.gov

The key enzymes and their roles in the biosynthesis of acridone alkaloids are summarized in the table below.

EnzymeAbbreviationSubstrate(s)Product(s)Function
Anthranilate N-methyltransferaseANMTAnthranilate, S-adenosyl-L-methionineN-methylanthranilateCatalyzes the N-methylation of anthranilate, a key branch-point step. uzh.chuzh.ch
Acridone SynthaseACSN-methylanthraniloyl-CoA, Malonyl-CoA1,3-dihydroxy-N-methylacridone, CoA, CO2Catalyzes the condensation reaction to form the acridone core structure. nih.govwikipedia.org

Applications in Chemical Biology and Advanced Materials

Development as Fluorescent Dyes and Probes for Biological Systems

The acridine (B1665455) ring system is a well-established fluorophore, and derivatives of 4,5-dimethoxy-10H-acridin-9-one are no exception. nih.gov Their strong fluorescence, stability, and the potential for synthetic modification make them excellent candidates for the development of fluorescent dyes and probes for studying biological systems. nih.govresearchgate.net

Researchers have synthesized a variety of 9-substituted-4,5-dimethoxyacridine derivatives and investigated their photophysical properties. researchgate.net These studies have revealed that modifications at the 9-position can significantly influence the fluorescence characteristics of the molecule, leading to compounds with large Stokes shifts, which is a desirable property for fluorescent probes to minimize self-quenching and background interference. researchgate.netresearchgate.net For instance, the introduction of different substituents at the 9-position of the 4,5-dimethoxyacridine scaffold allows for the fine-tuning of their photochemical properties for optochemical-based applications. researchgate.net

The versatility of this scaffold is further demonstrated by the ability to introduce additional functionalities. For example, the methoxy (B1213986) groups at the 4 and 5 positions can be cleaved and subsequently modified, opening avenues for creating multifunctional probes. bme.hu This adaptability has led to the development of acridine-based fluorescent probes for various biological targets and processes. nih.gov While specific examples directly utilizing the this compound core in commercially available biological probes are still emerging, the foundational research highlights its significant potential in this area. cymitquimica.com

Design and Applications of Chemo/Optical Sensor Molecules

The ability to incorporate specific recognition moieties into the 4,5-dimethoxyacridin-9-one framework has led to the design of highly selective and sensitive chemo/optical sensors. These sensors are designed to bind to specific ions or molecules, resulting in a detectable change in their fluorescence or absorption properties.

A notable application is in the detection of metal ions. For example, acridine-based fluorescent chemosensors have been developed for the selective sensing of Fe³⁺ and Ni²⁺ ions. researchgate.net These sensors typically feature a receptor unit that selectively binds the target ion, and the 4,5-dimethoxyacridine core acts as the signaling unit. researchgate.net The binding event modulates the electronic properties of the fluorophore, leading to a change in fluorescence intensity. Such sensors have shown high selectivity and sensitivity, with detection limits low enough to be relevant for environmental and biological monitoring. researchgate.net

Furthermore, the acridine scaffold has been incorporated into more complex structures, such as crown ethers, to create enantioselective sensors. Acridino-crown ethers have demonstrated the ability to discriminate between enantiomers of chiral amines, which are important building blocks of many bioactive compounds. nih.gov The rigid and planar nature of the acridine unit enhances the conformational rigidity of the macrocycle, leading to improved enantiomeric recognition. nih.gov

The design of these sensors often involves strategic modifications to the 4,5-dimethoxyacridin-9-one core. For instance, introducing aminomethyl groups at the 4 and 5 positions can enhance the coordination ability and sensitivity of the sensor. researchgate.net The development of these chemo/optical sensors holds promise for applications in various fields, including analytical chemistry, environmental science, and biomedical diagnostics. researchgate.net

Prodrug Strategies and Targeted Delivery Systems in Research

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmaceutical or pharmacokinetic properties. actamedicamarisiensis.roresearchgate.net Prodrugs are inactive derivatives that are converted into the active parent drug within the body. wuxiapptec.commdpi.com This strategy can be employed to enhance solubility, increase stability, improve permeability across biological membranes, and achieve targeted delivery to specific tissues or cells. actamedicamarisiensis.roresearchgate.net

The this compound scaffold, as a key component of various biologically active acridine derivatives, is relevant to prodrug research. bme.hunih.gov While not a prodrug itself, its derivatives with therapeutic potential can be modified using prodrug strategies to enhance their efficacy and reduce side effects. wuxiapptec.com The goal of targeted delivery is to concentrate a therapeutic agent at the site of action, thereby increasing its effectiveness and minimizing off-target toxicity. wuxiapptec.comnih.gov

For instance, a cytotoxic acridine derivative could be conjugated to a targeting moiety, such as an antibody or a peptide, that specifically recognizes cancer cells. nih.gov This conjugate would circulate in the body in an inactive form until it reaches the tumor, where it would be internalized and the active drug released. This approach is a key area of research in cancer therapy. wuxiapptec.com

The chemical versatility of the this compound core, with its multiple sites for modification, makes it an attractive platform for the development of such targeted delivery systems. bme.hu Researchers can attach various promoieties to the acridine structure to create prodrugs with desired properties. researchgate.netmdpi.com The ongoing development of prodrug and targeted delivery strategies is a crucial aspect of modern drug discovery and development, aiming to create safer and more effective therapies. actamedicamarisiensis.rowuxiapptec.com

Future Research Directions and Prospects in Drug Discovery

Exploration of Novel Synthetic Pathways for Derivatization

The therapeutic potential of the acridone (B373769) scaffold is heavily dependent on the substituents around the core structure. researchgate.net Therefore, the development of novel and efficient synthetic methodologies for derivatization is a cornerstone of future research. While classical methods like the Jourdan–Ullmann coupling have been traditionally used, contemporary research is focused on more versatile and efficient pathways. nih.gov

Recent advancements have been made in activating the 4,5-dimethoxyacridine scaffold for subsequent modifications. bme.hu The synthesis of reactive 4,5,9-trisubstituted acridine (B1665455) intermediates, starting from 4,5-dimethoxyacridone, opens new avenues for post-synthetic modifications. bme.huresearchgate.net These strategies allow for the introduction of a wide array of functional groups, enabling the creation of diverse chemical libraries for biological screening.

Key areas for future synthetic exploration include:

Activation at the 9-position: The development of novel 9-activated intermediates, such as 9-fluoro-, 9-triflate, and 9-lithiated derivatives of 4,5-dimethoxyacridine, provides versatile precursors for cross-coupling reactions like the Suzuki-Miyaura reaction. bme.hu

Multi-component Reactions: Designing one-pot, multi-component reactions can provide rapid access to complex and structurally diverse acridone derivatives, streamlining the synthesis process. nih.gov

Functionalization of the Core: Strategies such as controlled sulfonation can enhance aqueous solubility and introduce new handles for further derivatization, which is crucial for improving the pharmacokinetic properties of drug candidates. mdpi.com

Table 1: Novel Reactive Intermediates for Acridine Derivatization
Intermediate Core StructureActivating Group at C9Potential Subsequent ReactionsReference
4,5-dimethoxyacridine-F (Fluoro)Nucleophilic Aromatic Substitution, Cross-Coupling bme.hu
4,5-dimethoxyacridine-OTf (Triflate)Suzuki-Miyaura and Kharasch type Cross-Couplings bme.huresearchgate.net
4,5-dimethoxyacridine-Li (Lithiated)Reaction with Electrophiles bme.hu
Acridone-SO₃H (Sulfonic acid)Further functionalization via the sulfonic acid group mdpi.com

Deeper Mechanistic Elucidation of Biological Activities

While DNA intercalation is a well-established mechanism of action for many acridine derivatives, a deeper understanding of their interaction with other biological targets is crucial for developing more selective and effective drugs. researchgate.net The acridone scaffold is known to interact with a variety of enzymes and receptors, and future research will focus on clarifying these molecular interactions.

Key mechanistic pathways that warrant further investigation include:

Enzyme Inhibition: Acridone derivatives have shown potent inhibitory activity against various enzymes. For instance, certain haloalkoxyacridones are proposed to exert anti-malarial effects by inhibiting the Plasmodium cytochrome bc1 complex. elsevierpure.comnih.gov In the context of neurodegenerative diseases, acridones have been shown to inhibit acetylcholinesterase (AChE) through a mixed-type inhibition, binding to both the catalytic and peripheral anionic sites of the enzyme. nih.gov

Modulation of Cellular Signaling: Beyond direct enzyme inhibition, acridones can influence cellular signaling pathways. Some derivatives trigger a cGMP-AMP synthase (cGAS)-dependent type-I interferon antiviral response by inducing low-level DNA damage and cytoplasmic DNA leakage. researchgate.net

Interaction with Biomolecules: The ability of acridone derivatives to interact with ATP/ADP suggests a role in monitoring or modulating metabolic processes. nih.gov

A thorough elucidation of these mechanisms will enable the design of compounds with specific molecular targets, potentially reducing off-target effects and improving therapeutic outcomes.

Integration of Computational and Experimental Approaches in Rational Drug Design

The synergy between computational modeling and experimental validation is transforming modern drug discovery. nih.gov Rational drug design, which relies on understanding the biological target, can be significantly accelerated by integrating in silico methods with traditional laboratory techniques. patsnap.com For the acridone scaffold, this integrated approach can guide the synthesis of more potent and selective drug candidates.

Computational tools are central to this process and can be applied at various stages of drug development: openmedicinalchemistryjournal.comgoogle.com

Virtual Screening: Large libraries of virtual acridone derivatives can be rapidly screened against the 3D structure of a biological target to identify promising candidates for synthesis. patsnap.com

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its target, providing insights into the molecular interactions that drive binding affinity and selectivity. patsnap.com For example, docking studies have been used to understand how acridone derivatives interact with the active site gorge of AChE. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models can predict the activity of unsynthesized compounds, helping to prioritize synthetic efforts. nih.gov

De Novo Design: Algorithms can be used to design novel molecular structures from scratch that are predicted to have high affinity for a specific target. nih.gov

By combining these computational predictions with experimental validation, researchers can more efficiently navigate the complex process of drug discovery, saving time and resources. nih.gov

Repurposing and Lead Optimization Strategies for Emerging Pathogens

The broad-spectrum biological activity of acridone derivatives makes them attractive candidates for drug repurposing, particularly in the fight against emerging and drug-resistant pathogens. rsc.org Furthermore, established acridone compounds can serve as leads for optimization programs aimed at enhancing potency, selectivity, and pharmacokinetic properties.

A notable example of successful lead optimization is the development of acridone-based anti-malarial agents. nih.gov Starting with a lead compound, researchers synthesized over 30 derivatives, discovering that compounds with extended alkyl chains terminated by trifluoromethyl groups at the 3-position exhibited potent anti-malarial activity in the low nanomolar and even picomolar range. elsevierpure.comnih.gov This optimization process led to a second-generation series with significantly improved efficacy, metabolic stability, and safety profiles. nih.gov

Future research should focus on:

Screening against Emerging Pathogens: Existing libraries of acridone derivatives should be screened against a wide range of pathogens, including drug-resistant bacteria, viruses, and parasites like Toxoplasma gondii. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies: For promising hits, detailed SAR studies are essential to understand how structural modifications impact activity and to guide the design of more potent analogues. nih.gov

Improving Pharmacokinetic Profiles: Lead optimization efforts must also focus on improving properties such as solubility, metabolic stability, and oral bioavailability to ensure that potent compounds can be developed into effective drugs. nih.gov

Table 2: Examples of Lead Optimization in Acridone Derivatives
Disease TargetLead Compound CharacteristicKey Optimization StrategyResultReference
Malaria (Plasmodium falciparum)2-methoxy-6-chloroacridoneAddition of extended, fluorinated alkyl chains at the 3-positionImproved potency (pM to nM IC₅₀), metabolic stability, and safety elsevierpure.comnih.govnih.gov
Toxoplasmosis (Toxoplasma gondii)N-(9-acridinyl) amino acidModification of amino acid side chain length and aromaticityIdentified derivatives with activity comparable to standard treatment mdpi.com

Investigation of Multi-Targeting Approaches in Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.gov The traditional "one-target, one-drug" approach often has limited efficacy against such diseases. nih.gov Consequently, there is growing interest in developing multi-target drugs—single molecules designed to interact with multiple biological targets simultaneously. nih.gov The versatile acridone scaffold is an ideal platform for designing such multi-functional agents. nih.gov

A compelling example is the application of acridones to Alzheimer's disease. Certain acridone derivatives have been shown to exhibit a dual mode of action, simultaneously inhibiting acetylcholinesterase (AChE) to manage symptoms and interfering with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. nih.gov

Future prospects for multi-targeting strategies with acridones include:

Cancer Therapy: Acridone derivatives are known to act through various anti-cancer mechanisms, including DNA intercalation, topoisomerase inhibition, and protein kinase inhibition. researchgate.net Designing single molecules that can modulate several of these targets could lead to more effective anti-cancer therapies and potentially overcome drug resistance.

Infectious Diseases: In complex infections, a multi-target approach could involve simultaneously inhibiting a key pathogen enzyme and modulating the host's immune response.

Rational Design of Multi-Target Ligands: The design of such agents will heavily rely on the integration of computational and experimental methods to achieve the desired activity profile at multiple targets while maintaining a favorable safety profile.

The investigation of multi-target drugs represents a paradigm shift in drug discovery, moving away from single-target agents towards more holistic therapeutic strategies for complex diseases. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4,5-dimethoxy-10H-acridin-9-one, and how can yield and purity be maximized?

Methodological Answer: The compound is synthesized via cyclization of N-(2-methoxyphenyl)-3-methoxybenzamide in concentrated sulfuric acid at 100°C for 1 hour . Post-reaction, the mixture is precipitated in ice water, filtered, and recrystallized in glacial acetic acid to achieve 72% yield. Key purity indicators include:

  • 1H NMR (DMSO-d6): δ 9.08 (NH), 7.90 (aromatic H), 4.09 (OCH3) .
  • Mass spectrometry : m/z 255.1 [M+], confirming molecular weight .
    To improve yield, optimize acid concentration (≥95% H2SO4) and strictly control reaction temperature to avoid over-dehydration.

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

Methodological Answer: Combine 1H/13C NMR and MS for unambiguous identification:

  • 13C NMR (DMSO-d6): δ 178.10 (C=O), 147.58 (C-OCH3), 56.18 (OCH3) .
  • UV-Vis : Acridone derivatives typically show λmax at 250–400 nm due to π→π* transitions in the conjugated aromatic system.
    Cross-validate with X-ray crystallography if single crystals are obtainable (see analogous acridone structures in ).

Q. What are common impurities in synthesized this compound, and how are they resolved?

Methodological Answer: Major impurities include:

  • Incomplete cyclization products : Detectable via HPLC (retention time shifts) or TLC (Rf discrepancies).
  • Demethylated byproducts (e.g., 4,5-dihydroxy derivatives): Mitigate by avoiding prolonged exposure to acidic conditions during workup .
    Use column chromatography (silica gel, eluent: CH2Cl2/MeOH 95:5) for purification.

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in derivatization reactions?

Methodological Answer: The electron-donating methoxy groups at positions 4 and 5 activate the acridone core for electrophilic substitution at C-2 or C-7 . For example:

  • Chalcone formation : React with aryl aldehydes under basic conditions (KOH/EtOH) to introduce α,β-unsaturated ketone moieties .
  • Pyrazole derivatives : Microwave-assisted condensation with hydrazides (e.g., isoniazid) in acetic acid/DMF yields heterocyclic analogs .
    Monitor regioselectivity via DFT calculations (e.g., Fukui indices for electrophilic attack sites).

Q. What analytical challenges arise in characterizing demethylated derivatives (e.g., 4,5-dihydroxy-10H-acridin-9-one)?

Methodological Answer: Demethylation with pyridinium chloride at 220°C produces 4,5-dihydroxy derivatives, but discrepancies in melting points (>340°C observed vs. >360°C literature) suggest polymorphism or hydration states . Resolve via:

  • Variable-temperature NMR to detect solvent inclusion complexes.
  • Thermogravimetric analysis (TGA) to quantify bound water.
  • PXRD to identify crystalline phases .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial) be addressed for acridone derivatives?

Methodological Answer: Discrepancies often stem from:

  • Assay variability : Standardize MIC testing using CLSI guidelines for bacterial strains.
  • Solubility limitations : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
    Correlate bioactivity with Hammett σ constants of substituents to distinguish electronic effects from structural artifacts .

Q. What strategies are effective for studying the photophysical properties of this compound in solution vs. solid state?

Methodological Answer:

  • Solution-phase : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes (τ) in solvents of varying polarity.
  • Solid-state : Employ solid-state NMR and diffuse reflectance UV-Vis to probe aggregation-induced emission (AIE) or quenching .
    Compare with computational models (TD-DFT) to validate experimental transitions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in NMR data for acridone derivatives across studies?

Methodological Answer:

  • Solvent effects : DMSO-d6 vs. CDCl3 can shift NH proton signals by 0.5–1.0 ppm .
  • Dynamic proton exchange : Use low-temperature NMR to resolve broad NH/OH signals .
  • Reference standards : Cross-check with synthesized analogs (e.g., 10-methyl derivatives in ).

Q. What methodological pitfalls lead to variability in reaction yields for acridone-based chalcones?

Methodological Answer:

  • Microwave vs. conventional heating : Uneven temperature distribution in microwave reactors may cause side reactions .
  • Catalyst loading : Excess KOH (>2.5 mg/mL ethanol) promotes aldol condensation byproducts .
    Optimize via Design of Experiments (DoE) to map parameter interactions.

Tables for Key Data

Q. Table 1: Comparative NMR Data for this compound Derivatives

Derivative1H NMR (δ, DMSO-d6)13C NMR (δ, DMSO-d6)Source
Parent compound9.08 (NH), 4.09 (OCH3)178.10 (C=O), 56.18 (OCH3)
4,5-Dihydroxy analog10.87 (OH), 7.19 (aromatic H)167.30 (C=O), 115.22 (C-OH)
Chalcone derivative8.21 (vinyl H), 7.80 (aromatic H)188.50 (C=O), 145.10 (C=C)

Q. Table 2: Common Analytical Techniques and Their Applications

TechniqueApplicationKey Considerations
HPLC-PDAPurity assessment, impurity profilingUse C18 columns, 0.1% TFA buffer
HRMSMolecular formula confirmationResolve isotopic patterns
Single-crystal XRDAbsolute configuration determinationRequires high-purity crystals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.